Calcium specific chelator

Description

Significance of Calcium Ion Homeostasis in Biological Systems Research

The maintenance of calcium ion (Ca2+) homeostasis is fundamental to the proper functioning of virtually all biological systems. nih.gov Calcium ions are pivotal second messengers, participating in a vast array of cellular processes that include signal transduction, neurotransmitter release, muscle contraction, and fertilization. wikipedia.org The concentration of free cytosolic Ca2+ is tightly regulated, with a steep gradient maintained between the intracellular and extracellular environments. frontiersin.org This precise control allows for transient and localized changes in Ca2+ concentration to act as signals that trigger specific cellular responses. nih.gov

In research, understanding Ca2+ homeostasis is crucial as its dysregulation is implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. mdpi.comfrontiersin.org The ability to study the spatiotemporal dynamics of Ca2+ signaling provides invaluable insights into the mechanisms underlying both health and disease. frontiersin.org Researchers investigate how cells utilize Ca2+ influx through plasma membrane channels and release from intracellular stores, such as the endoplasmic reticulum, to generate complex signaling cascades. nih.gov The study of Ca2+-binding proteins like calmodulin and troponin-C, which act as sensors and effectors of calcium signals, is also a key area of investigation. wikipedia.org

Role of Chelating Agents in Modulating Calcium Dynamics for Scientific Inquiry

Chelating agents are chemical compounds that can form multiple bonds with a single metal ion. scbt.com In the context of calcium research, specific chelators are employed to selectively bind with Ca2+ ions, thereby reducing their free concentration in a given environment. This "buffering" of Ca2+ levels is a powerful technique for probing the role of calcium in various biological phenomena. science.gov By introducing a calcium chelator, researchers can effectively mimic a state of low intracellular calcium or prevent Ca2+-dependent events from occurring, thus elucidating the necessity of calcium for a particular process. frontiersin.org

The applications of calcium chelators in scientific inquiry are diverse. They are used to investigate the downstream effects of calcium signaling pathways by observing the consequences of their disruption. nih.gov For instance, the application of a chelator can help determine if a specific cellular response, such as gene expression or enzyme activation, is dependent on an increase in intracellular calcium. frontiersin.org Furthermore, chelators are instrumental in dissecting the complex interplay between different signaling molecules and pathways by selectively removing the influence of calcium. scbt.com

Structure

2D Structure

Properties

CAS No. |

79735-36-7 |

|---|---|

Molecular Formula |

C35H42N2O18 |

Molecular Weight |

778.7 g/mol |

IUPAC Name |

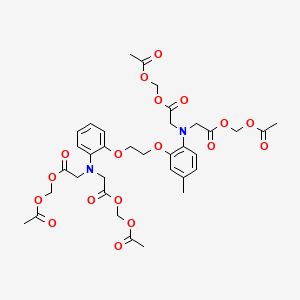

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate |

InChI |

InChI=1S/C35H42N2O18/c1-23-10-11-29(37(17-34(44)54-21-50-26(4)40)18-35(45)55-22-51-27(5)41)31(14-23)47-13-12-46-30-9-7-6-8-28(30)36(15-32(42)52-19-48-24(2)38)16-33(43)53-20-49-25(3)39/h6-11,14H,12-13,15-22H2,1-5H3 |

InChI Key |

WARSACMOUCQYSU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Other CAS No. |

79735-36-7 |

Synonyms |

4-methyl-1,2-bis(2,2'-bis(carboxymethyl)aminophenoxy)ethane acetoxymethyl tetraester calcium specific chelator MAPTAM buffe |

Origin of Product |

United States |

Fundamental Principles of Calcium Chelation

Theoretical Underpinnings of Metal-Ligand Coordination in Calcium Chelation

The formation of a stable complex between a calcium chelator and a Ca²⁺ ion is a classic example of metal-ligand coordination. This process is governed by fundamental principles of chemical bonding and thermodynamics, which dictate the affinity and specificity of the interaction.

Molecular Orbitals and Electron Donor-Acceptor Interactions in Chelator-Calcium Complex Formation

The bond between a calcium ion and a chelator is a coordinate covalent bond, formed through the interaction of molecular orbitals. nih.govthermofisher.comnih.gov The chelator, or ligand, possesses atoms with lone pairs of electrons, such as oxygen and nitrogen, which act as electron donors. nih.gov The calcium ion, a positively charged metal ion, functions as an electron acceptor. nih.gov

According to molecular orbital theory, the atomic orbitals of the ligand's donor atoms and the valence orbitals of the calcium ion combine to form new molecular orbitals: bonding orbitals of lower energy and anti-bonding orbitals of higher energy. core.ac.ukresearchgate.net The donated electrons from the ligand occupy the lower-energy bonding orbitals, resulting in a stable complex. researchgate.net The geometry of the chelator is crucial, as it pre-organizes the donor atoms to form a coordination cavity that fits the Ca²⁺ ion, creating a multi-dentate ("many-toothed") interaction that significantly enhances stability—a phenomenon known as the chelate effect. wikipedia.orgsemanticscholar.org This effect is entropically favorable as one chelator molecule displaces multiple water molecules that were solvating the calcium ion. wikipedia.org

The nature of the donor atoms and their arrangement dictates the strength and selectivity of the chelation. For instance, the replacement of aliphatic nitrogen atoms in EGTA with the less basic aromatic nitrogens in BAPTA reduces the latter's affinity for protons, making its calcium binding less dependent on pH in physiological ranges. dojindo.com

Thermodynamics and Kinetics of Calcium Binding

The effectiveness of a calcium chelator is quantitatively described by its thermodynamic and kinetic parameters. These values determine how strongly and how quickly a chelator binds to and releases calcium ions.

The strength of the interaction between a chelator and a calcium ion at equilibrium is defined by the equilibrium constant (Kₐ) or, more commonly, its reciprocal, the dissociation constant (Kₔ). A lower Kₔ value signifies a higher affinity of the chelator for calcium.

Research has meticulously characterized the Kₔ values for various calcium chelators under different conditions. For example, BAPTA exhibits a high affinity for Ca²⁺, with a Kₔ of approximately 1.1 x 10⁻⁷ M (110 nM) in 0.1 M KCl. nih.gov The affinity of BAPTA-type chelators can be modulated by adding electron-withdrawing or electron-donating groups to the aromatic rings. nih.govgoogle.com For instance, 5,5'-dibromo BAPTA has a lower affinity for Ca²⁺ (Kₔ ≈ 1.6 µM) compared to the higher-affinity 5,5'-dimethyl BAPTA. thermofisher.com EGTA also shows high affinity for calcium, though its apparent Kₔ is highly pH-dependent. nih.govoup.com In contrast, EDTA binds both Ca²⁺ and Mg²⁺ with high affinity and thus exhibits lower selectivity for calcium in a biological context. nih.gov

| Chelator | Dissociation Constant (Kₔ) for Ca²⁺ | Dissociation Constant (Kₔ) for Mg²⁺ | Experimental Conditions | Reference |

|---|---|---|---|---|

| BAPTA | 1.1 x 10⁻⁷ M (110 nM) | 1.7 x 10⁻² M (17 mM) | 0.1 M KCl | nih.govgoogle.com |

| BAPTA | 800 nM (intracellular) | Not specified | Intact human red cells | nih.gov |

| 5,5'-Dimethyl BAPTA | ~40 nM | Not specified | Standard salt solutions | nih.gov |

| 5,5'-Dibromo BAPTA | 1.6 µM | Not specified | pH 7.2 | thermofisher.com |

| EGTA | ~150 nM | ~1 mM | pH 7.2, 1 mM Mg²⁺ | oup.com |

| EDTA | ~170 nM | ~2 mM | pH 7.0 | semanticscholar.org |

While binding affinity describes the equilibrium state, the kinetics of the interaction—how fast the chelator binds (association rate constant, kₒₙ) and releases (dissociation rate constant, kₒff) calcium—are critical for understanding their effects on dynamic cellular calcium signals. The ratio of kₒff to kₒₙ determines the dissociation constant (Kₔ = kₒff / kₒₙ). nih.gov

Studies using methods like temperature-jump relaxation have provided insights into these kinetic parameters under physiological-like conditions. core.ac.ukhelsinki.fi BAPTA and its derivatives are known for their rapid binding and release of Ca²⁺, with kₒₙ values in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. core.ac.ukhelsinki.fi This is significantly faster than EGTA, which has a much smaller binding rate constant for calcium (in the range of 3 x 10⁶ M⁻¹s⁻¹) because, at neutral pH, protons must first dissociate from the chelator before calcium can bind. core.ac.ukhelsinki.fi This kinetic difference makes BAPTA a more effective buffer for rapid calcium transients. oup.com

| Chelator | Association Rate (kₒₙ) (M⁻¹s⁻¹) | Dissociation Rate (kₒff) (s⁻¹) | Experimental Conditions | Reference |

|---|---|---|---|---|

| BAPTA | 6 x 10⁸ | 100 | pH 7.2, 22°C | core.ac.uk |

| EGTA | 1.5 x 10⁶ | ~0.2 | pH 7.2, 22°C | core.ac.ukoup.com |

| H-EDTA | ~3 x 10⁶ | Not specified | pH 7.2, 22°C | core.ac.uk |

| Fura-2 | ~10⁸ - 10⁹ | ~100 | pH 7.2, 22°C | helsinki.fi |

Equilibrium Constants and Binding Affinity Research

Selectivity Mechanisms of Calcium Specific Chelators Over Other Divalent Cations

A key feature of a useful biological calcium chelator is its ability to bind Ca²⁺ with high selectivity over other abundant divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol.

The high selectivity of chelators like BAPTA and EGTA for Ca²⁺ over Mg²⁺ is a result of structural and thermodynamic factors. BAPTA, for example, has a selectivity for Ca²⁺ over Mg²⁺ of about 10⁵. thermofisher.com This remarkable selectivity stems from its molecular structure. The parent compound of BAPTA, EGTA, achieves its selectivity through the optimal length of its ethylene (B1197577) glycol bridge. The introduction of benzene (B151609) rings in BAPTA, replacing the more flexible methylene (B1212753) links in EGTA, creates a more rigid structure. nih.gov

The ionic radius of Ca²⁺ (approximately 1.0 Å) is significantly larger than that of Mg²⁺ (approximately 0.72 Å). The pre-organized, rigid cavity of BAPTA is sterically optimized to accommodate the larger Ca²⁺ ion, leading to a more stable complex. The smaller Mg²⁺ ion does not fit as well into this cavity, resulting in weaker coordination and a much higher dissociation constant. researchgate.net Furthermore, the energy required to dehydrate the smaller, more charge-dense Mg²⁺ ion before it can bind to the chelator is higher than that for Ca²⁺, further disfavoring Mg²⁺ binding.

In contrast, chelators like EDTA are more flexible and can more readily adapt their conformation to bind the smaller Mg²⁺ ion, leading to lower selectivity between Ca²⁺ and Mg²⁺. semanticscholar.org This structural rigidity is therefore a key design principle for achieving high calcium selectivity in a magnesium-rich environment.

Discrimination Against Other Essential Metal Ions (e.g., Zinc, Iron)

The selective binding of calcium ions (Ca²⁺) in the presence of other biologically important metal ions, such as zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺), is a critical aspect of a chelator's specificity. This discrimination is largely governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov Calcium, being a "hard" Lewis acid, preferentially binds to "hard" Lewis bases, which are typically oxygen-containing ligands. libretexts.org In contrast, zinc and iron have softer characteristics and can form stable complexes with both "soft" nitrogen or sulfur donors and hard oxygen donors. nih.govlibretexts.org

Chelators designed for calcium specificity, therefore, often feature a predominance of hard donor atoms, such as the oxygen atoms in carboxylate and phosphate (B84403) groups. libretexts.orgrsc.org For example, chelators like EDTA (ethylenediaminetetraacetic acid) and its derivatives demonstrate varying affinities for different metal ions based on the stability constants of the resulting complexes. The stability constant for the Fe³⁺-EDTA complex is significantly higher than that for the Ca²⁺-EDTA complex, meaning EDTA will preferentially bind to ferric iron if present. waterlinepublication.org.uk This principle is exploited in chelation therapy, where a chelating agent with a higher affinity for a toxic metal than for essential metals like calcium is used. nih.gov

The ability of a chelator to be specific for Ca²⁺ over other ions like Zn²⁺ can be engineered by modifying the chelator's structure. For instance, the use of nitrogen donor atoms in chelators like TPEN makes them selective for zinc over harder cations like calcium. nih.gov Conversely, to favor calcium binding, the ligand architecture is designed to create a coordination environment that is sterically and electronically favorable for the larger ionic radius and flexible coordination geometry of Ca²⁺, while being less suitable for the smaller and more defined coordination preferences of ions like Zn²⁺ and Mg²⁺. libretexts.org

It is important to note that high dietary levels of calcium can impair the absorption of zinc, and supplemental iron can also decrease zinc absorption, highlighting the competitive nature of these metal ions for binding sites. oregonstate.edursc.org

Structural Determinants of Calcium Specificity in Chelator Design

The design of chelators with high specificity for calcium ions is a nuanced process that relies on a deep understanding of the structural and chemical properties of the Ca²⁺ ion and its interactions with ligands.

Stereochemistry and Geometric Configurations of Chelator-Calcium Complexes

The stereochemistry of a chelator plays a pivotal role in its selectivity for calcium. The flexible coordination geometry of the Ca²⁺ ion allows it to adopt various coordination numbers, typically ranging from 6 to 9, with 7 and 8 being the most common. libretexts.orgiucr.orgresearchgate.net This contrasts with more rigid ions like Mg²⁺, which strongly prefers an octahedral (6-coordinate) geometry. libretexts.org Chelators that can readily adapt their conformation to accommodate the larger ionic radius and higher coordination numbers of Ca²⁺ will exhibit greater specificity.

The spatial arrangement of donor atoms within the chelator molecule must create a cavity that matches the size of the Ca²⁺ ion. For instance, the unique stereochemistry of certain chelating agents, such as sodium L-tartrate dibasic dihydrate, promotes selective binding. scbt.com The resulting chelator-calcium complexes often exhibit complex three-dimensional structures, such as the distorted dodecahedral geometry observed in a Ca(II) complex with a dipyrromethene ligand. capes.gov.br In proteins, the configuration of ligands' oxygen atoms can be classified into planar, hemi-directed, and holo-directed geometries, with the latter being typical for tightly bound Ca²⁺ in a bipyramidal pentagonal arrangement. researchgate.net

Influence of Ligand Architecture on Coordination Number and Geometry

The architecture of the ligand is a primary determinant of the coordination number and geometry of the resulting calcium complex. The size and shape of the ligand can influence how many ligands can fit around the central metal ion. libretexts.org Large, multidentate ligands are particularly effective at achieving high Ca²⁺ specificity. libretexts.org

The coordination number of Ca²⁺ in complexes can vary widely. For example, in a study of calcium complexes with carboxylate groups, coordination numbers of 8, 7, 6, and 9 were observed in that order of frequency. libretexts.org In contrast, a comprehensive analysis of calcium-binding sites in proteins showed that EF-hand sites typically have a coordination number of 7, while non-EF-hand sites have a lower coordination number of 6. researchgate.net

Role of Functional Groups in Calcium Coordination (e.g., Carboxylates, Amines, Phosphates)

The type of functional groups within the chelator that act as electron-pair donors (ligands) is fundamental to calcium specificity. As a hard acid, Ca²⁺ has a strong preference for hard oxygen donor ligands over softer nitrogen or sulfur donors. libretexts.org

Carboxylates (-COO⁻): Carboxylate groups are ubiquitous in calcium-specific chelators. They can bind to calcium in several modes: unidentate (one oxygen binds), bidentate (both oxygens bind), or a mixed mode. libretexts.org The carboxylate anion can form bonds directly with calcium or influence electrostatic interactions. nih.gov Studies have shown that stronger Ca-binding carboxylates have a more pronounced effect on processes like hydroxyapatite (B223615) crystallization. rsc.org

Phosphates (-PO₄³⁻): Phosphate groups are also crucial in calcium binding, particularly in biological systems. rsc.orgnih.gov Like carboxylates, they provide hard oxygen donor atoms. The cooperative interaction between phosphate and carboxylate groups can enhance the selective detection of calcium ions. rsc.org In some biological contexts, carboxylate groups play a primary role in inhibiting calcium oxalate (B1200264) monohydrate formation, while both phosphate and carboxylate groups are important for initiating and promoting calcium oxalate dihydrate formation. nih.gov

| Functional Group | Preferred Binding Mode with Ca²⁺ | Role in Chelation |

| Carboxylate | Unidentate, Bidentate | Primary hard oxygen donor, crucial for high affinity and specificity. libretexts.orgnih.gov |

| Amine | Weaker interaction | Provides structural backbone and contributes to the chelate effect. libretexts.org |

| Phosphate | Hard oxygen donor | Important in biological systems, often works cooperatively with carboxylates. rsc.orgnih.gov |

Impact of Environmental Factors on Chelator-Calcium Interactions (e.g., pH, Temperature)

The interaction between a chelator and a calcium ion is not static but is influenced by environmental conditions such as pH and temperature.

pH: The pH of the surrounding medium has a significant effect on the chelation process. As the pH decreases (becomes more acidic), the concentration of protons (H⁺) increases. These protons can compete with Ca²⁺ ions for the binding sites on the chelator, particularly the carboxylate groups, thereby reducing the effectiveness of chelation. waterlinepublication.org.uk For many chelators, including EDTA, calcium chelation is optimal at neutral to alkaline pH values. waterlinepublication.org.uknih.gov For instance, with EDTA, protons will outcompete calcium ions at a pH below 6. waterlinepublication.org.uk The binding of calcium to phosphate also increases with alkalosis (higher pH). derangedphysiology.com

Temperature: Temperature can also influence the stability of the chelator-calcium complex. For some chelators, an increase in temperature can lead to an increase in the apparent calcium association constant. nih.gov For example, the apparent calcium association constants for EGTA and BAPTA increase with a temperature rise from 1 to 36°C. nih.gov However, for other systems, such as certain peptide-based chelators, an appropriate temperature can accelerate the chelation rate, but excessive temperatures can alter the chelator's conformation and hinder or even reverse the chelation process. mdpi.comthescipub.com Studies on EDTA have shown that its ability to bind calcium decreases as the temperature is increased from 20°C to 90°C. dergipark.org.tr

| Environmental Factor | Effect on Calcium Chelation | Example |

| pH | Lower pH (acidic) reduces chelation efficiency due to proton competition. Optimal chelation often occurs at neutral to alkaline pH. waterlinepublication.org.ukresearchgate.net | For EDTA, protons outcompete Ca²⁺ below pH 6. waterlinepublication.org.uk |

| Temperature | Can either increase or decrease chelation stability depending on the specific chelator. Excessive heat can denature some chelators. nih.govmdpi.comdergipark.org.tr | Apparent Ca²⁺ affinity of EGTA and BAPTA increases from 1 to 36°C. nih.gov EDTA's calcium binding decreases from 20 to 90°C. dergipark.org.tr |

Research Methodologies for Investigating Calcium Specific Chelators

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico methods have become indispensable in the study of calcium chelators. They offer a powerful framework for moving beyond traditional trial-and-error experimental approaches to a more rational design strategy. mdpi.com These methods allow for the detailed examination of chelator-calcium interactions at an atomic level, providing insights that are often difficult to obtain through empirical studies alone. mdpi.com

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for designing novel chelators and analyzing their interactions with calcium ions. By simulating these interactions, researchers can predict the efficacy and specificity of potential chelating agents before they are synthesized, saving significant time and resources. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua In the context of calcium chelation, DFT calculations are pivotal for predicting the electronic properties of both the chelator and its calcium complex. mdpi.com By analyzing the electron density, DFT can elucidate the nature of the chemical bonds between the calcium ion and the ligand's coordinating atoms. mdpi.com

Quantum chemical calculations using DFT can reveal the chemical reactivity of chelators through frontier molecular orbital theory. frontiersin.org For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's ability to donate or accept electrons. A study comparing N,N-bis(carboxymethyl)-L-glutamic acid (GLDA) and N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) used DFT to show that GLDA's higher HOMO energy suggests a greater tendency to donate electrons, correlating with stronger chelating ability under certain conditions. frontiersin.org The energy gap between HOMO and LUMO also provides information about the molecule's stability and reactivity.

Natural Bond Orbital (NBO) analysis, a feature of DFT, can further characterize the donor-acceptor interactions within the chelate complex, quantifying the charge transfer between the ligand and the calcium ion. mdpi.com Similarly, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density and characterize the nature of the Ca-N and Ca-O bonds, determining their degree of ionic versus covalent character. mdpi.com

Table 1: DFT-Calculated Quantum Chemical Properties of Chelators

| Chelator | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| GLDA | -5.78 | -0.65 | 5.13 | frontiersin.org |

| HEDTA | -6.21 | -0.89 | 5.32 | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of chelators and their interactions with calcium ions in a simulated environment, often including explicit solvent molecules. tandfonline.commdpi.com This technique is invaluable for understanding how chelators recognize, bind, and encapsulate calcium ions.

MD simulations can reveal the conformational changes that occur in a chelator upon binding to calcium. For example, simulations have been used to study the chelation of Ca2+ by G3.5 PAMAM dendrimers, showing that the dendrimer can effectively chelate calcium ions. tandfonline.com The simulations can also provide information on the stability of the resulting complex over time. mdpi.com

A key analytical tool used in MD simulations is the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. nih.gov In the context of calcium chelation, RDFs can identify the specific atoms on the chelator that are most likely to interact with the calcium ion and the average distance of these interactions. tandfonline.comnih.gov For instance, MD simulations of diethylenetriaminepentaacetic acid (DTPA) with calcium carbonate (CaCO3) showed strong interactions between the carbonyl oxygen atoms of DTPA and the Ca2+ ions at a radial distance of 2.25 Å. nih.govnih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. utrgv.edu In the study of calcium chelators, MC simulations are particularly useful for exploring the vast conformational space of a flexible ligand to find its most energetically favorable binding configurations with a calcium ion. frontiersin.org Unlike the deterministic nature of MD, the stochastic approach of MC allows it to overcome energy barriers more easily and sample a wider range of molecular geometries. orientjchem.org

MC simulations are often used to calculate the adsorption energy, which is a key metric for the interaction strength between a chelator and a metal ion. frontiersin.org By randomly altering the position, orientation, and internal coordinates of the chelator molecule relative to the calcium ion and accepting or rejecting the new state based on energy criteria, the simulation can identify the most stable complex. orientjchem.org A study comparing GLDA and HEDTA found that Monte Carlo calculations revealed GLDA to have a slightly higher adsorption energy for Ca2+ than HEDTA, indicating a stronger interaction. frontiersin.org

These simulations can be performed under various conditions, such as different temperatures, to find the most favorable adsorption configurations. frontiersin.org The process often involves an "annealing" schedule, where the temperature is gradually decreased to guide the system towards its global energy minimum. frontiersin.org

Table 2: Adsorption Energies from Monte Carlo Simulations

| Chelator | Ca2+ Adsorption Energy (kcal/mol) | Source |

|---|---|---|

| GLDA | -135.6 | frontiersin.org |

| HEDTA | -132.8 | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org The fundamental principle is that the variations in the activity of a group of molecules are dependent on the changes in their molecular properties. nih.gov For calcium chelators, QSAR can be used to develop models that predict the chelating efficacy or related biological effects based on calculated molecular descriptors. researchgate.net

The process involves several stages: selecting a set of compounds with known activities, calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological), and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.govijnrd.org These models can provide insights into the mechanism of action and guide the design of new, more potent chelators. researchgate.netnih.gov For example, a QSAR study on calcium channel blockers, which are related to calcium regulation, identified that potency was dependent on factors like lipophilicity and specific electronic terms for different positions on the molecule. nih.gov While not directly studying chelators, this demonstrates the power of QSAR to correlate structural features with calcium-related activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a chelator) when bound to a second (the receptor, e.g., a protein or, in a simplified sense, a target ion) to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule binds to a protein's active site. mdpi.comresearchgate.net In the context of calcium-specific chelators, docking can be used to model the interaction between the chelator and the calcium ion, often within the binding pocket of a calcium-binding protein or to simply predict the geometry of the chelate complex itself. frontiersin.orgnih.gov

The process involves sampling different conformations of the ligand within the target site and then using a scoring function to rank them based on their binding affinity. nih.gov This allows for the identification of the most likely binding mode and an estimation of the binding strength. utrgv.edu Molecular docking has been used to analyze the calcium-chelating mechanism of peptides, identifying the specific amino acid residues and functional groups (like carbonyl groups from aspartic and glutamic acid) that interact with the calcium ion. frontiersin.orgresearchgate.net For instance, docking studies of the peptide LGKDQVRT identified that the carbonyl groups of specific amino acid residues were key to forming a complex with calcium. frontiersin.org

Molecular Dynamics (MD) Simulations for Dynamic Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) Studies in Chelator Development

Spectroscopic and Physicochemical Characterization Techniques

The investigation of calcium-specific chelators relies on a suite of advanced spectroscopic and physicochemical techniques. These methods provide detailed insights into the structural, thermodynamic, and interactive properties of chelators and their calcium complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Chelates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of calcium-chelator complexes in solution. nih.gov By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity and spatial proximity.

Research Findings:

Proton (¹H) NMR is frequently used to study the binding of calcium by observing changes in the chemical shifts of protons within the chelator molecule upon complexation. researchgate.net For instance, the complexation of divalent metal cations, including Ca²⁺, with ethylenediaminetetraacetic acid (EDTA) results in unique signal shifts, allowing for the identification of the complex. researchgate.net

While direct detection of calcium is possible using the ⁴³Ca isotope, its low natural abundance and quadrupolar nature present significant challenges. acs.org However, recent advancements, such as ⁴³Ca dynamic nuclear polarization (DNP) NMR on frozen solutions, have enhanced the sensitivity of ⁴³Ca NMR. This approach has been successfully used to gain structural insights into calcium complexes with ligands like EDTA and L-aspartic acid. acs.org Two-dimensional (2D) ¹H–⁴³Ca correlation experiments can reveal specific Ca²⁺–ligand interactions. acs.org

Fluorine-19 (¹⁹F) NMR offers an alternative approach, particularly for studying chelators that have been fluorinated. The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes it a sensitive probe for calcium binding. researchgate.net This method allows for the determination of the amounts of free and calcium-bound chelator, as well as the rates of their interconversion, especially when the exchange is slow on the NMR timescale. researchgate.net

Solid-state NMR (ssNMR) is also employed, particularly for studying insoluble or poorly soluble calcium chelates or for investigating these interactions within complex biological matrices like bone or cell walls. rsc.org Techniques like cross-polarization (CP) and magic-angle spinning (MAS) are used to obtain high-resolution spectra of solid samples. rsc.org

Table 1: NMR Techniques for Calcium Chelator Characterization

| NMR Technique | Nucleus Observed | Information Obtained | Key Findings/Applications |

| Proton (¹H) NMR | ¹H | Changes in chemical shifts upon Ca²⁺ binding, conformational changes. | Used to confirm complexation with chelators like EDTA. researchgate.net |

| ⁴³Ca DNP NMR | ⁴³Ca | Direct observation of the calcium ion's local environment, coordination geometry. | Enables structural insights into Ca²⁺ complexes with ligands like EDTA and L-aspartic acid in frozen solutions. acs.org |

| Fluorine-19 (¹⁹F) NMR | ¹⁹F | Sensitive to changes in the electronic environment upon Ca²⁺ binding in fluorinated chelators. | Allows for quantification of free and bound species and kinetic analysis. researchgate.net |

| Solid-State NMR | ¹H, ¹³C, ³¹P, etc. | Structure and dynamics of calcium chelates in the solid state. | Applicable to insoluble complexes and interactions within biological solids. rsc.org |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional atomic structure of crystalline materials. thermofisher.com For calcium-specific chelators, single-crystal XRD can provide definitive information on bond lengths, bond angles, and the coordination geometry of the calcium ion within the chelate complex in the solid state. iastate.edu

Research Findings:

XRD analysis relies on the principle that X-rays are diffracted by the electrons of atoms in a crystal, creating a unique diffraction pattern. thermofisher.com This pattern is a function of the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the crystal structure can be constructed. iastate.edu

For example, single-crystal XRD studies on calcium malonate hydrate (B1144303) revealed that it crystallizes in a monoclinic system and forms a layered polymeric structure. researchgate.net In this structure, the Ca²⁺ ion is eight-fold coordinated. researchgate.net Similarly, XRD has been used to confirm the substitution of Ca²⁺ by Sm³⁺ ions in the Li₂CaSiO₄ host lattice without disturbing the crystal structure. spectroscopyonline.com

Powder XRD (XRPD) is used when single crystals are not available. While it provides less detailed structural information than single-crystal XRD, it is a powerful tool for phase identification, determining crystallinity, and assessing phase purity of polycrystalline materials. iastate.edu For instance, XRPD has been used to study the phase transitions in calcium-substituted La₂Mo₂O₉ systems. mdpi.com

Table 2: Applications of XRD in Calcium Chelate Analysis

| XRD Method | Sample Type | Information Provided | Example Application |

| Single-Crystal XRD | Single Crystal | Precise 3D atomic structure, bond lengths, bond angles, coordination geometry. | Determining the monoclinic crystal structure and eight-fold coordination of Ca²⁺ in calcium malonate hydrate. researchgate.net |

| Powder XRD (XRPD) | Polycrystalline Powder | Phase identification, crystallinity, lattice parameters, phase purity. | Analyzing the crystalline phases in calcium-substituted ceramic materials. spectroscopyonline.commdpi.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups within a chelator that are involved in the binding of calcium ions. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

Research Findings:

When a chelator binds to a calcium ion, changes in the vibrational frequencies of its functional groups, such as carboxylate (COO⁻), hydroxyl (-OH), and amino (-NH₂) groups, can be observed in the FT-IR spectrum. These changes provide direct evidence of the interaction between the chelator and the calcium ion.

For instance, in studies of calcium-binding peptides, the interaction with calcium ions leads to shifts in the amide I (C=O stretching) and amide II (N-H bending) bands, indicating a change in the peptide's secondary structure upon chelation. researchgate.net The chelation of calcium by fatty acids results in the appearance of characteristic bands for the carboxylate group, with the exact frequencies depending on the coordination geometry. mdpi.com Similarly, research on phosphorylated water-soluble peptides from sea cucumber ovum showed that carboxyl, amino, and phosphate (B84403) groups all participated in binding calcium ions. mdpi.com

FT-IR has also been used to study the interaction of chelators like EDTA with the oxygen-evolving complex in photosystem II, revealing that chelators with multiple carboxylate groups were effective in altering the FT-IR spectrum, indicating an interaction with the manganese cluster. nih.gov In the study of calcium phosphate biomaterials, FT-IR is used to identify the characteristic chemical groups such as PO₄³⁻, OH⁻, and CO₃²⁻, and to monitor structural variations. scispace.com

Table 3: FT-IR Spectral Changes Upon Calcium Chelation

| Functional Group | Typical Vibrational Mode | Observed Change Upon Ca²⁺ Binding | Implication |

| Carboxylate (COO⁻) | Asymmetric & Symmetric Stretching | Shift in frequency and/or intensity. | Direct involvement in coordination to Ca²⁺. mdpi.com |

| Amide I (C=O) | Stretching | Shift to lower or higher wavenumbers. | Change in peptide backbone conformation. researchgate.net |

| Amide II (N-H) | Bending | Shift in band position. | Alteration of the secondary protein structure. researchgate.net |

| Hydroxyl (-OH) | Stretching | Broadening or shifting of the band. | Participation in hydrogen bonding or direct coordination. scispace.com |

| Phosphate (PO₄³⁻) | Stretching | Alteration of the absorption bands. | Involvement in Ca²⁺ binding in phosphorylated molecules. mdpi.comnih.gov |

UV-Visible and Fluorescence Spectroscopy for Binding Event Detection

UV-Visible and fluorescence spectroscopy are widely used techniques to detect and quantify the binding of calcium ions to specific chelators. These methods are particularly useful for chelators that possess chromophores or fluorophores, or for indicator dyes whose spectral properties are sensitive to calcium concentration. bitesizebio.com

Research Findings:

In UV-Visible spectroscopy, the binding of a calcium ion can cause a shift in the absorption maximum (a spectral shift) or a change in the molar absorptivity (a change in intensity) of the chelator. For example, studies on water-soluble peptides from sea cucumber ovum showed that upon the addition of calcium ions, the maximum UV absorption of the peptides was enhanced and redshifted, indicating the formation of a new complex. mdpi.com

Fluorescence spectroscopy is often more sensitive than UV-Visible spectroscopy. The basic design of fluorescent calcium probes involves a calcium-binding unit linked to a fluorophore. In the absence of calcium, the fluorescence is often quenched. Upon binding calcium, a conformational change occurs that relieves the quenching, leading to a significant increase in fluorescence intensity. nih.gov

Many synthetic fluorescent indicators, such as Fluo-3, Fluo-4, and Rhod-2, are essentially non-fluorescent in the absence of Ca²⁺ but exhibit a large increase in fluorescence upon binding the ion. thermofisher.com For instance, Fluo-4 shows a greater than 100-fold increase in fluorescence when it binds to calcium. bitesizebio.com Some indicators, known as ratiometric dyes like Fura-2 and Indo-1, exhibit a shift in their excitation or emission wavelength upon calcium binding. nih.govnih.gov This allows for the determination of calcium concentrations by measuring the ratio of fluorescence intensities at two different wavelengths, which helps to correct for variations in dye concentration and instrument settings. nih.gov

Table 4: Spectroscopic Properties of Common Calcium Indicators

| Indicator | Excitation (nm) | Emission (nm) | K_d for Ca²⁺ | Key Feature |

| Fluo-3 | ~506 | ~526 | 390 nM | Large fluorescence intensity increase upon Ca²⁺ binding. thermofisher.com |

| Fluo-4 | ~494 | ~516 | 345 nM | Brighter than Fluo-3 at 488 nm excitation. thermofisher.com |

| Rhod-2 | ~552 | ~576 | 570 nM | Red-fluorescent indicator. thermofisher.com |

| Indo-1 | ~350 | ~405 (Ca²⁺-bound), ~485 (Ca²⁺-free) | 230 nM | Ratiometric dye with an emission wavelength shift. nih.gov |

| Fura-2 | ~340 (Ca²⁺-bound), ~380 (Ca²⁺-free) | ~510 | 145 nM | Ratiometric dye with an excitation wavelength shift. nih.gov |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events. It is considered a "gold standard" for characterizing the thermodynamics of interactions, such as a calcium ion binding to a chelator. nsf.govnih.gov

Research Findings:

In a single ITC experiment, a solution of the ligand (e.g., calcium chloride) is titrated into a solution containing the macromolecule (the chelator). The heat released or absorbed upon binding is measured. dairy-journal.org From the resulting binding isotherm, several key thermodynamic parameters can be determined:

Binding Constant (K_a): A measure of the affinity of the chelator for the calcium ion.

Stoichiometry (n): The number of calcium ions that bind to one molecule of the chelator.

Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) during the binding process.

From these directly measured parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. dairy-journal.org

ITC has been used to study the binding of calcium to various proteins and peptides. For example, it was used to characterize the binding of Ca²⁺ to human cardiac troponin C, an EF-hand containing protein. nsf.govnih.gov These studies can be complex, as heat changes from other processes, such as the interaction of Ca²⁺ with the buffer, must be accounted for to extract buffer-independent binding parameters. nsf.govnih.gov In another study, ITC was used to determine the thermodynamic parameters for the interaction of calcium with milk proteins, finding the binding to be an endothermic process. dairy-journal.orgresearchgate.net ITC analysis of calcium binding to diacylglycerol kinase α EF-hand domains showed that Ca²⁺ binding is an exothermic process with two binding sites having different affinities. researchgate.net

Table 5: Thermodynamic Parameters from a Representative ITC Experiment (Ca²⁺ binding to a hypothetical chelator)

| Parameter | Symbol | Value | Unit | Description |

| Stoichiometry | n | 2.1 | - | Number of Ca²⁺ ions bound per chelator molecule. |

| Binding Constant | K_a | 5.0 x 10⁵ | M⁻¹ | Affinity of the chelator for calcium. |

| Enthalpy Change | ΔH | -10.5 | kcal/mol | Heat released upon binding (exothermic). |

| Gibbs Free Energy | ΔG | -7.8 | kcal/mol | Spontaneity of the binding reaction. |

| Entropy Change | TΔS | 2.7 | kcal/mol | Change in disorder of the system upon binding. |

Chromatographic Methods for Chelator-Peptide Isolation and Analysis (e.g., LC-MS/MS)

Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are indispensable for the isolation, purification, and analysis of chelator-peptide conjugates. farmaciajournal.comresearchgate.net High-performance liquid chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase, while mass spectrometry provides information on the mass-to-charge ratio of the separated components, allowing for their identification and structural elucidation. nih.gov

Research Findings:

Reversed-phase HPLC (RP-HPLC) is a commonly used method for separating peptides. lcms.cz In this technique, peptides are separated based on their hydrophobicity. The use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid is common to improve peak shape and resolution. lcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful configuration. farmaciajournal.com After separation by LC, the peptides are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. In a tandem MS experiment, a specific peptide ion is selected, fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides sequence information that can be used to identify the peptide. nih.gov

This approach is crucial for studying peptides that have been modified to act as calcium chelators. For example, after synthesizing a peptide designed to bind calcium, LC-MS/MS can be used to confirm its purity and sequence. It can also be used to analyze complex mixtures of peptides to identify those with potential calcium-binding activity. farmaciajournal.com The development of efficient LC-MS/MS methods requires careful optimization of chromatographic conditions (e.g., gradient slope, column temperature) and mass spectrometer parameters to achieve good separation and sensitive detection. farmaciajournal.comresearchgate.net

Table 6: Common LC-MS/MS Workflow for Chelator-Peptide Analysis

| Step | Technique | Purpose | Key Considerations |

| 1. Sample Preparation | Digestion (if starting from protein) | To generate peptides from a larger protein. | Choice of protease (e.g., trypsin). nih.gov |

| 2. Separation | Reversed-Phase HPLC (RP-HPLC) | To separate the peptide mixture based on hydrophobicity. | Column chemistry (e.g., C18), mobile phase (e.g., water/acetonitrile), and additives (e.g., formic acid). lcms.cz |

| 3. Ionization | Electrospray Ionization (ESI) | To generate gas-phase ions of the peptides for MS analysis. | Optimization of spray voltage and other source parameters. nih.gov |

| 4. Mass Analysis (MS1) | Mass Spectrometer | To measure the mass-to-charge ratio of the intact peptide ions. | High-resolution mass analysis for accurate mass determination. |

| 5. Fragmentation | Collision-Activated Dissociation (CAD) or Electron-Transfer Dissociation (ETD) | To break the peptide ions into smaller fragments. | Choice of fragmentation method depends on the desired information (e.g., ETD is good for post-translational modifications). nih.gov |

| 6. Mass Analysis (MS2) | Mass Spectrometer | To measure the mass-to-charge ratio of the fragment ions. | Provides the tandem mass spectrum (MS/MS). |

| 7. Data Analysis | Database Searching | To identify the peptide sequence by matching the experimental MS/MS spectrum to theoretical spectra from a protein database. | Use of search algorithms and statistical validation of results. researchgate.net |

Zeta Potential and Particle Size Analysis of Chelator-Mediated Aggregates

The investigation of aggregates formed through the interaction of calcium-specific chelators and calcium ions heavily relies on zeta potential and particle size analysis. These techniques provide critical insights into the physicochemical properties and stability of the resulting complexes.

Zeta potential measurement quantifies the surface charge of particles in a suspension. In the context of calcium chelation, a shift in zeta potential indicates the binding of positively charged calcium ions (Ca²⁺) to the chelator. For instance, studies on calcium-chelating peptides derived from squid skin demonstrated a change in zeta potential from -18.4 mV to -10.47 mV after chelation. mdpi.com This shift suggests that Ca²⁺ neutralizes the negative charges on the peptide, often from carboxyl groups. mdpi.com Similarly, the addition of chelators like EDTA and citrate (B86180) to skim milk before ultrafiltration resulted in a rise in negative zeta potential, indicating the removal of calcium from casein micelles. cambridge.org

Particle size analysis, often performed using dynamic light scattering (DLS), measures the hydrodynamic diameter of the aggregates. An increase in particle size is a common observation following calcium chelation, suggesting the formation of larger aggregates. In the study of squid skin peptides, the mean particle size increased from 476.75 nm to 664.4 nm after binding with Ca²⁺. mdpi.com This aggregation can be attributed to the shielding of negative charges by Ca²⁺, which reduces electrostatic repulsion between peptide chains and promotes the formation of salt bridges. mdpi.com Conversely, in some systems, chelation can lead to a reduction in particle size. For example, the addition of 20 mM EDTA or 30 mM citrate to skim milk led to a significant reduction in casein micelle size. cambridge.org

The pH of the medium and the concentration of the chelator and calcium ions are crucial factors influencing both zeta potential and particle size. nih.govresearchgate.net These analyses are typically performed using instruments like a Zetasizer, which measures the electrophoretic mobility of the particles to determine zeta potential and analyzes the fluctuations in scattered light to determine particle size. mdpi.comcambridge.org

Interactive Data Table: Zeta Potential and Particle Size Changes Upon Calcium Chelation

| Chelator System | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Initial Particle Size (nm) | Final Particle Size (nm) | Source |

| Squid Skin Peptides | -18.4 | -10.47 | 476.75 | 664.4 | mdpi.com |

| Skim Milk + 20 mM EDTA | N/A | Increased negative potential | N/A | Reduced | cambridge.org |

| Skim Milk + 30 mM Citrate | N/A | Increased negative potential | N/A | Reduced | cambridge.org |

N/A: Not explicitly provided in the source.

Advanced Kinetic Measurement Techniques

Understanding the speed at which calcium-specific chelators bind and release calcium ions is fundamental to elucidating their mechanism of action, especially in dynamic biological systems. Advanced kinetic measurement techniques with high temporal resolution are employed for this purpose.

Temperature-Jump Relaxation Methods for Rapid Binding Kinetics

Temperature-jump (T-jump) relaxation is a powerful technique for studying very fast chemical reactions, including the binding kinetics of calcium chelators. core.ac.uknih.gov This method involves rapidly increasing the temperature of a solution containing the chelator and calcium ions, which perturbs the chemical equilibrium. The system then relaxes to a new equilibrium state, and the rate of this relaxation is monitored, typically by changes in absorbance or fluorescence. core.ac.uk

The T-jump method offers nanosecond to millisecond time resolution, making it suitable for measuring the fast on- and off-rates of calcium binding. pnas.org It has been successfully used to determine the kinetic parameters of a variety of calcium chelators, including EGTA, BAPTA, and fluorescent indicators like Fura-2, Fluo-3, and Calcium Green. core.ac.uknih.gov For instance, a T-jump study determined the on-rate (k_on) for Calcium Green-5N to be (4.0 ± 0.14) × 10⁸ M⁻¹·s⁻¹ and the off-rate (k_off) to be 9,259 ± 190 s⁻¹. pnas.org These studies have revealed that while many fluorescent indicators have very high on-rates (in the range of 10⁸–10⁹ M⁻¹s⁻¹), their off-rates can vary significantly, which is a key determinant of their buffering characteristics in biological experiments. nih.gov A limitation of the T-jump method is the complexity of the mathematical analysis, especially for chelators that bind multiple calcium ions, potentially with cooperativity. nih.gov

Stopped-Flow Spectrophotometry for Reaction Rate Determinations

Stopped-flow spectrophotometry is another widely used technique for investigating the kinetics of rapid reactions in solution. libretexts.orgherts.ac.uk In this method, small volumes of two reactant solutions (e.g., one containing the calcium chelator and the other containing calcium ions) are rapidly driven from separate syringes into a mixing chamber. herts.ac.uk The mixed solution then flows into an observation cell, where the flow is abruptly stopped. The progress of the reaction is then monitored in real-time by measuring changes in an optical signal, such as absorbance or fluorescence, as a function of time. herts.ac.uk

This technique allows for the determination of reaction rates on a millisecond timescale. libretexts.org It is particularly useful for reactions that are too fast to be monitored by conventional methods. The "dead time" of the instrument, which is the time between mixing and the first observation, is typically in the range of 1 to 2 milliseconds. herts.ac.uk Stopped-flow methods have been employed to study the kinetics of ligand substitution reactions involving calcium chelators and to develop kinetic methods for the determination of calcium. colab.wsresearchgate.net For instance, a method was developed based on the effect of calcium ions on the rate of the ligand substitution reaction of a Cu(II)-EGTA complex. colab.ws The technique can also be combined with quenching methods (quenched-flow), where a third reactant is added to stop the reaction after a specific time interval, allowing for the analysis of reaction intermediates. herts.ac.uk

In Vitro and Cell-Based Research Models

To investigate the effects of calcium-specific chelators on biological processes, researchers utilize various in vitro and cell-based models. These systems allow for the controlled modulation of intracellular calcium levels and the subsequent observation of cellular responses.

Cell Culture Systems for Modulating Intracellular Calcium Levels

Cell culture provides a simplified and controlled environment to study the intricate role of calcium signaling. By introducing calcium chelators to the culture medium or directly into the cells, researchers can manipulate intracellular calcium concentrations and examine the downstream consequences. nih.govsigmaaldrich.com Healthy cells maintain a steep concentration gradient, with extracellular calcium in the millimolar range (1-3 mM) and intracellular free calcium at much lower levels (0.1-0.2 µM). sigmaaldrich.com Chelators like EDTA and BAPTA are commonly used to buffer or reduce intracellular calcium levels. sigmaaldrich.comthermofisher.com

Primary cells, which are isolated directly from tissues, are often preferred for these studies as they more closely mimic the physiology of cells in a living organism compared to immortalized cell lines.

Neurons: Primary neuronal cultures are crucial models for studying the role of calcium in neurotoxicity and neuroprotection. tandfonline.comnih.gov For example, loading primary neuronal cells with the calcium chelator BAPTA-AM is a common technique to suppress rises in cytoplasmic calcium and evaluate its role in processes like excitotoxicity. nih.gov Studies have shown that BAPTA can protect injured neurons and promote recovery in models of spinal cord injury. nih.gov Research has also investigated the effects of chelators like EGTA in primary neuron cultures to understand their impact on cell survival and signaling pathways. tandfonline.com In cadmium-induced neurotoxicity studies, the intracellular calcium chelator BAPTA-AM was shown to block apoptosis in primary rat cerebral cortical neurons by preventing the disruption of intracellular calcium homeostasis. plos.org

Chondrocytes: Primary chondrocyte cultures are used to investigate the role of calcium signaling in cartilage health and disease, such as osteoarthritis. nih.govspandidos-publications.com In these models, chelators are used to modulate calcium-dependent pathways. For instance, BAPTA-AM has been used to study collagen-induced gene expression in primary chondrocytes. oup.com In a model of iron overload-induced osteoarthritis, BAPTA-AM was shown to protect chondrocytes from mitochondrial dysfunction and apoptosis by inhibiting iron influx and reducing reactive oxygen species production. nih.govspandidos-publications.com Furthermore, chelating extracellular calcium with EGTA has been shown to almost completely abolish the intracellular calcium signaling in chondrocytes under compressive loading. nih.gov

Myocardial Cells: Primary cultures of myocardial cells (cardiomyocytes) are invaluable for studying cardiac physiology and the role of calcium in heart function. jove.comahajournals.org In these cultures, calcium chelators are used to investigate the mechanisms of calcium handling and its involvement in cardiac hypertrophy and cell death. ahajournals.orgnih.gov For example, the process of isolating adult cardiomyocytes often involves the use of EGTA to chelate calcium during the initial perfusion steps to improve cell viability. jove.com Studies have also examined how chelators affect labile iron pools within primary cardiomyocytes in the context of iron-overload cardiomyopathy. researchgate.net

Interactive Data Table: Use of Calcium Chelators in Primary Cell Cultures

| Cell Type | Chelator | Research Focus | Key Finding | Source |

| Primary Rat Cerebral Cortical Neurons | BAPTA-AM | Cadmium-induced apoptosis | BAPTA-AM blocked apoptosis by preventing disruption of intracellular Ca²⁺ homeostasis. | plos.org |

| Primary Mouse Neurons | BAPTA-AM | General Ca²⁺ buffering | Used to suppress cytoplasmic Ca²⁺ to evaluate its role in various processes. | nih.gov |

| Primary Mouse Neurons | EGTA | Cell survival | Incubation with EGTA had no effect on cell survival in a specific adult neuron culture model. | tandfonline.com |

| Primary Chondrocytes | BAPTA-AM | Iron overload-induced osteoarthritis | BAPTA-AM protected against mitochondrial dysfunction and apoptosis. | nih.govspandidos-publications.com |

| Primary Chondrocytes | EGTA | Mechanically induced Ca²⁺ signaling | EGTA almost completely abolished Ca²⁺ signaling in response to compressive loading. | nih.gov |

| Primary Cardiomyocytes | EGTA | Cell isolation | Used during initial perfusion to improve viability of isolated cardiomyocytes. | jove.com |

| Primary Cardiomyocytes | Various | Iron overload | Investigated chelator accessibility to intracellular labile iron pools. | researchgate.net |

Immortalized Cell Lines (e.g., Caco-2, HaCaT, HCA2, SaOS2)

Immortalized cell lines are crucial tools for investigating the effects of calcium-specific chelators in a controlled in vitro environment. wikipedia.org These cell lines, which can proliferate indefinitely, provide a consistent and reproducible model system for studying cellular responses to alterations in calcium concentration. wikipedia.org

Caco-2 cells, derived from human colorectal adenocarcinoma, are widely used as a model for the intestinal barrier. acs.orgmdpi.com In the context of calcium chelation research, Caco-2 cell monolayers are employed to assess the absorption and transport of calcium. acs.orgfrontiersin.org For instance, studies have utilized these cells to evaluate how calcium-chelating peptides derived from sources like tilapia bone collagen and squid skin can enhance calcium uptake. acs.orgmdpi.com In one study, three novel peptides from tilapia bone collagen hydrolysate (GPAGPHGPVG, FDHIVY, and YQEPVIAPKL) were shown to significantly increase calcium transport across Caco-2 cell monolayers. acs.org Similarly, a peptide from Mytilus edulis (LGKDQVRT) was also found to promote calcium absorption in this cell model. frontiersin.org

HaCaT cells, an immortalized human keratinocyte line, are instrumental in dermatological research and studies of epidermal differentiation, which is a calcium-dependent process. nih.govresearchgate.net Researchers use HaCaT cells to investigate how calcium chelators affect skin cell functions. For example, the cell-permeable calcium chelator BAPTA-AM has been shown to protect HaCaT cells from oxidative stress-induced cytotoxicity by preventing elevations in intracellular calcium. nih.gov Additionally, studies have explored how chelating agents like harzianic acid can modulate calcium levels in HaCaT cells, which is relevant for understanding its potential therapeutic effects in skin conditions associated with altered calcium homeostasis. mdpi.com

HCA2 (Hydroxycarboxylic acid receptor 2) expressing cells are utilized to study the signaling pathways initiated by this receptor, which can involve changes in intracellular calcium. While HCA2 is a receptor and not a cell line itself, it is often studied in various immortalized cell lines to understand its function. Activation of HCA2 can lead to an increase in intracellular calcium concentration, a process that can be investigated using calcium chelators to understand the downstream effects of this signaling event. researchgate.netfrontiersin.orgnih.gov For example, in Langerhans cells, HCA2 activation triggers a rise in intracellular calcium, leading to the production of prostaglandins. nih.gov

SaOS-2 cells, a human osteosarcoma cell line, serve as a model for osteoblasts and are used to study bone mineralization and the effects of compounds on this process. mdpi.comresearchgate.net Research has focused on how certain substances with calcium-chelating properties can influence calcium deposition in these cells. For example, the chelation activity of isoflavones found in tempeh has been suggested to explain the reduced intracellular calcium content observed in SaOS-2 cells. mdpi.com Conversely, some polymers with calcium-chelating properties, like Poly(vinyl phosphonic acid-co-acrylic acid), have been shown to enhance the mineralization of SaOS-2 cells under specific conditions, indicating an osteoconductive effect. researchgate.net

Table 1: Investigating Calcium Chelator Effects in Immortalized Cell Lines

| Cell Line | Research Focus | Key Findings |

| Caco-2 | Intestinal calcium absorption and transport | Peptides from tilapia and squid can enhance calcium transport. acs.orgmdpi.com |

| HaCaT | Skin cell response to calcium modulation and oxidative stress | BAPTA-AM protects against cytotoxicity by chelating intracellular calcium. nih.gov |

| HCA2-expressing cells | Receptor-mediated calcium signaling pathways | Activation of HCA2 can trigger increases in intracellular calcium. researchgate.netnih.gov |

| SaOS-2 | Osteoblast function and bone mineralization | Certain chelating agents can either inhibit or enhance mineralization. mdpi.comresearchgate.net |

Calcium Imaging Techniques Utilizing Fluorescent Chelators in Live Cells

Calcium imaging is a powerful microscopy technique that allows for the optical measurement and visualization of calcium ion (Ca2+) dynamics within living cells. wikipedia.org This method relies on fluorescent calcium indicators, which are essentially chelators that exhibit a change in their fluorescent properties upon binding to Ca2+. wikipedia.orgsigmaaldrich.com These indicators are broadly categorized into chemical indicators and genetically encoded calcium indicators (GECIs). wikipedia.org

Chemical indicators are small molecules, often based on BAPTA or EGTA, which have a high selectivity for Ca2+. wikipedia.orgsigmaaldrich.com To facilitate their entry into cells, these molecules are frequently modified with acetoxymethyl (AM) esters, making them more lipophilic. sigmaaldrich.com Once inside the cell, cellular enzymes called esterases cleave the AM group, trapping the indicator and enabling it to bind calcium. sigmaaldrich.com The binding of Ca2+ to the indicator results in either an increase in fluorescence intensity or a shift in the excitation or emission wavelength. wikipedia.orgsigmaaldrich.com

Commonly used chemical indicators include:

Fura-2: A ratiometric indicator excited by UV light, allowing for quantification of calcium concentrations by measuring the ratio of fluorescence at two different excitation wavelengths. sigmaaldrich.comjove.com

Indo-1: Another UV-excitable, ratiometric indicator, often preferred for flow cytometry. sigmaaldrich.com

Fluo-4: A widely used single-wavelength indicator that shows a significant increase in fluorescence intensity upon binding Ca2+ and is compatible with common laser lines like the 488 nm laser. oxinst.com

Genetically encoded calcium indicators (GECIs), such as GCaMP, are derived from fluorescent proteins like GFP. oxinst.com These indicators can be introduced into specific cell types or organisms through genetic modification, enabling targeted in vivo studies of calcium signaling in complex neuronal networks and tissues. oxinst.com

The general procedure for calcium imaging with chemical indicators involves loading the cells with the AM ester form of the dye, allowing time for de-esterification, and then capturing fluorescent images using a sensitive detector, such as a sCMOS or EMCCD camera, often in conjunction with a confocal microscope. sigmaaldrich.comoxinst.com This technique has been instrumental in revealing subcellular calcium signals like "Ca2+ sparks" and "Ca2+ blips". wikipedia.org

Table 2: Common Fluorescent Calcium Indicators

| Indicator | Type | Excitation/Emission Properties | Common Applications |

| Fura-2 | Chemical (Ratiometric) | UV excitation, emission ~510 nm; excitation shift upon Ca2+ binding. sigmaaldrich.com | Ratio-imaging microscopy. sigmaaldrich.com |

| Indo-1 | Chemical (Ratiometric) | UV excitation; emission shift from ~475 nm to ~400 nm upon Ca2+ binding. sigmaaldrich.com | Flow cytometry. sigmaaldrich.com |

| Fluo-4 | Chemical (Single Wavelength) | Peak absorption ~490 nm, emission ~520 nm. oxinst.com | Confocal microscopy, high-throughput screening. oxinst.com |

| GCaMP | Genetically Encoded (GECI) | Derived from GFP, fluorescence increases upon Ca2+ binding. oxinst.com | In vivo imaging in transgenic animals. oxinst.com |

Electrophysiological Methods for Assessing Calcium Channel Modulation in Cellular Models

Electrophysiological techniques, particularly the patch-clamp method, are fundamental for directly measuring the activity of ion channels, including calcium channels, and assessing how they are modulated by calcium chelators. ahajournals.orgnih.gov These methods provide high-resolution information about ion channel gating, conductance, and pharmacology.

The whole-cell patch-clamp technique allows for the recording of currents flowing through all the channels in a cell's membrane. ahajournals.org In studies of calcium channel modulation, a typical protocol involves applying a series of depolarizing voltage steps to elicit the opening of voltage-gated calcium channels and recording the resulting currents. nih.gov To isolate calcium currents, other ion channels, such as sodium and potassium channels, are often blocked pharmacologically.

Calcium chelators can be introduced into the intracellular solution within the patch pipette to control the intracellular calcium concentration. This is particularly useful for studying calcium-dependent inactivation of calcium channels, a process where an increase in intracellular calcium near the channel pore leads to its closure. By using chelators with different binding kinetics, such as the fast-acting BAPTA or the slower EGTA, researchers can dissect the spatial and temporal dynamics of calcium signaling in the vicinity of the channel.

Furthermore, electrophysiological recordings are used to investigate how extracellular application of chelating agents or other modulators affects calcium channel activity. For example, studies have shown that changes in extracellular divalent cation concentrations, which can be influenced by chelators, can shift the voltage-dependence of channel activation. nih.gov In some cases, chelators can directly interact with the channel protein or remove a tonic block by trace metals. For instance, L-cysteine was found to increase currents through certain calcium channels by chelating trace metals that normally inhibit the channel. frontiersin.org

These methods have been applied in various cellular models, including enzymatically isolated primary cells like cardiac myocytes and immortalized cell lines such as HEK293 cells engineered to express specific calcium channel subtypes. ahajournals.orgfrontiersin.org The data obtained from these experiments, such as current-voltage relationships and inactivation kinetics, provide critical insights into the mechanisms by which calcium chelators modulate cellular function at the level of individual ion channels. ahajournals.org

Biochemical Assays for Calcium-Dependent Enzyme Activity and Signaling Pathway Studies

Biochemical assays are essential for elucidating the downstream consequences of calcium chelation on cellular processes. Since calcium is a ubiquitous second messenger, its intracellular concentration, which can be manipulated by chelators, directly influences the activity of numerous enzymes and signaling pathways. bmglabtech.com

Calcium-Dependent Enzyme Activity Assays: Many enzymes require calcium as a cofactor for their activity. Assays to measure the activity of these enzymes often involve providing a specific substrate that, when acted upon by the enzyme, produces a detectable signal, such as a change in color or fluorescence. biocompare.comnih.gov For example, a fluorogenic substrate was developed to characterize a calcium-activated endopeptidase in insulinoma secretory granules, where cleavage of the substrate resulted in a fluorescent signal directly proportional to enzyme activity. nih.gov The dependence of this activity on calcium was confirmed by observing a lack of signal in the absence of calcium or in the presence of calcium chelators. nih.gov Similarly, the activity of calpains, a family of calcium-dependent proteases, can be measured using synthetic substrates that become fluorescent upon cleavage. psu.edu

Signaling Pathway Studies: Calcium chelation is a key tool for investigating the role of calcium in specific signaling cascades. By loading cells with a chelator like BAPTA-AM, researchers can prevent intracellular calcium transients and observe the effect on downstream events. nih.gov For example, studies in HaCaT keratinocytes have shown that chelating intracellular calcium with BAPTA-AM inhibits the activation of poly(ADP-ribose) polymerase and caspases, which are involved in apoptosis and necrosis. nih.gov

Biochemical assays are also employed to study more complex signaling networks. For instance, in the investigation of G-protein coupled receptors like HCA2, which can trigger intracellular calcium release, biochemical assays are used to measure the production of downstream messengers. frontiersin.orgnih.gov Activation of HCA2 in certain immune cells leads to a calcium-dependent activation of phospholipase A2 and the subsequent production of prostaglandins, which can be quantified using various immunoassay techniques. frontiersin.org

High-Throughput Screening: Biochemical assays for calcium-dependent enzymes can be adapted for high-throughput screening (HTS) to identify novel inhibitors or activators. For example, a luminescence-based assay was developed to screen for inhibitors of a calcium-dependent protein kinase from Plasmodium falciparum (PfCDPK1). asm.org This assay measured the amount of ATP remaining after the kinase reaction, providing an indirect measure of enzyme activity. asm.org

These biochemical approaches, often combined with the use of specific inhibitors and activators, allow researchers to map out the intricate roles of calcium in cellular signaling and to understand how calcium-specific chelators can modulate these pathways.

Preclinical In Vivo Research Models for Investigating Calcium Chelation

Rodent Models for Systemic Calcium Modulation Studies

Rodent models, primarily mice and rats, are indispensable for studying the systemic effects of calcium chelators and the consequences of altered calcium homeostasis in a whole-organism context. These models allow for the investigation of complex physiological responses that cannot be fully recapitulated in vitro.

Researchers have utilized rodent models to explore how systemic administration or local application of calcium chelators impacts various physiological and pathological processes. For example, in studies of synaptic transmission in the hippocampus of aged rats, the application of membrane-permeant calcium chelators like BAPTA-AM to brain slices revealed age-related alterations in calcium homeostasis. jneurosci.org

In the context of chronic kidney disease (CKD), rodent models are used to study the development of vascular calcification, a condition strongly associated with dysregulated calcium and phosphate metabolism. Uremic rat models, created through procedures like 5/6 nephrectomy, develop vascular calcifications that can be histologically assessed. researchgate.net In one such model, the administration of sodium thiosulfate (B1220275), a compound with calcium-chelating properties, was shown to prevent the development of aortic calcifications. researchgate.net This effect was linked to increased urinary calcium excretion and reduced calcium content in tissues like the aorta and heart. researchgate.net

Genetic knockout models in mice are also crucial for understanding the roles of specific proteins in calcium regulation and how their absence contributes to pathology. For instance, knockout mice for osteoprotegerin (OPG), a protein that inhibits bone resorption and vascular calcification, develop spontaneous and extensive arterial calcification. nih.gov These models can be used to test the efficacy of calcium-chelating therapies in preventing or reversing this phenotype.

The findings from these rodent models provide critical preclinical data on the potential therapeutic applications and systemic effects of calcium-chelating agents.

Table 3: Rodent Models for Systemic Calcium Studies

| Rodent Model | Application | Key Findings with Chelators/Modulators |

| Aged Fischer 344 Rats | Study of age-related changes in neuronal calcium homeostasis. | BAPTA-AM enhanced synaptic transmission, suggesting elevated intracellular calcium in aged neurons. jneurosci.org |

| Uremic Rat Model (5/6 nephrectomy) | Investigation of vascular calcification in chronic kidney disease. | Sodium thiosulfate prevented aortic calcification, likely via calcium chelation and enhanced excretion. researchgate.net |

| Osteoprotegerin (OPG) Knockout Mice | Study of the role of OPG in preventing vascular calcification. | These mice develop spontaneous arterial calcification, providing a model to test anti-calcification therapies. nih.gov |

Investigational Animal Models for Calcium-Related Physiological Processes (e.g., Spinal Cord Injury Models, Vascular Calcification Models)

Specific animal models are developed to investigate the role of calcium chelation in distinct pathological conditions where calcium dysregulation is a key feature.

Spinal Cord Injury (SCI) Models: A critical event in the secondary injury cascade following SCI is a massive influx of calcium into damaged neurons and axons, leading to apoptosis and degeneration. Animal models of SCI, typically created in rats or mice by inducing a contusion, compression, or transection of the spinal cord, are used to test neuroprotective strategies. nih.govuni-muenchen.de Studies have demonstrated that the local and immediate application of the cell-permeable calcium chelator BAPTA at the site of a spinal cord transection in mice can be strongly neuroprotective. nih.govresearchgate.net This treatment was found to reduce neuronal apoptosis, decrease oxidative stress, and lead to improved behavioral and locomotor recovery over several weeks. nih.gov Other research in SCI models has focused on blocking calcium channels with drugs like nimodipine, which has also been shown to promote functional recovery in rats. frontiersin.org

Vascular Calcification Models: Beyond the CKD models mentioned previously, specific models are used to study the mechanisms of vascular calcification, a process akin to bone formation occurring in blood vessels. This can be induced in rodents through various means, including genetic modification or special diets. For example, mice lacking the matrix Gla protein (MGP) gene (Mgp-/-) exhibit extensive vascular calcification. nih.gov Similarly, mouse models of chronic kidney disease induced by an adenine-rich diet are used to study medial arterial calcification. sc.edu These models are crucial for testing therapies aimed at preventing or reversing calcification. For instance, chelation therapy with EDTA has been investigated for its potential to reverse calcification and restore normal mechanical properties to arteries in these models. sc.edu Furthermore, these models have been instrumental in identifying key signaling pathways involved in the osteogenic transformation of vascular smooth muscle cells, such as those involving Runx2 and various microRNAs. nih.gov

These specialized animal models provide a platform to test the efficacy of calcium-specific chelators in complex disease states, bridging the gap between in vitro biochemical studies and potential clinical applications.

Assessment of Chelator Distribution and Interaction in Organismal Systems (e.g., percutaneous absorption in skin models)

The investigation of how calcium-specific chelators distribute within and interact with biological tissues is fundamental to understanding their potential applications. Research in this area often employs sophisticated in vitro and ex vivo models to simulate organismal systems, with a significant focus on percutaneous absorption through skin models. These methodologies allow for the detailed assessment of a chelator's ability to penetrate the skin barrier, interact with local calcium deposits, and influence tissue properties.